molecular formula C8H7ClN2O B1457077 4-Chloro-6-methyl-7-aza-2-oxindole CAS No. 1190322-27-0

4-Chloro-6-methyl-7-aza-2-oxindole

Cat. No.: B1457077
CAS No.: 1190322-27-0
M. Wt: 182.61 g/mol
InChI Key: WVQPNTOUQCWYFI-UHFFFAOYSA-N
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Description

4-Chloro-6-methyl-7-aza-2-oxindole, also known as CM-7, is a synthetic compound. It has a molecular formula of C8H7ClN2O and a molecular weight of 182.61 g/mol .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrolo[2,3-b]pyridin-2-one core with a chlorine atom at the 4th position and a methyl group at the 6th position .

Scientific Research Applications

Theoretical and Spectroscopic Studies

  • Structural and Electronic Properties : A study conducted by Isik and Sagdinc (2021) explored the theoretical (Hirshfeld surface, molecular docking, structural, electronic properties, NBO, and NLO analyses) and spectroscopic studies of 6-chloro-2-oxindole, a compound closely related to 4-Chloro-6-methyl-7-aza-2-oxindole. They investigated the optimized molecular geometry, vibrational frequencies, and electronic properties. The study also assessed the antitumor activities of 6-chloro-2-oxindole, highlighting its potential in medicinal applications through molecular docking analysis, indicating an inhibitor effect against tyrosine kinase receptors (Isik & Sagdinc, 2021).

Synthetic Methodologies and Biological Evaluation

  • Asymmetric Synthesis : Dou et al. (2013) focused on the asymmetric synthesis of 3-spirocyclopropyl-2-oxindoles through intramolecular trapping of chiral aza-ortho-xylylene intermediates generated from 3-chloro-3-substituted oxindole precursors. This study illustrates the synthetic versatility of oxindole derivatives in creating complex, biologically relevant structures (Dou et al., 2013).

  • Catalytic Addition : Niu et al. (2012) developed a Yb(OTf)3-catalyzed addition of 2- or 4-methyl azaarenes to isatins via C-H functionalization. This method highlights a rapid protocol for synthesizing azaarene-substituted 3-hydroxy-2-oxindoles, demonstrating the compound's relevance in the synthesis of biologically active natural products and pharmaceuticals (Niu et al., 2012).

  • Urease Inhibition and Molecular Docking : Taha et al. (2015) synthesized a series of novel derivatives of oxindole and evaluated them for urease inhibition. Their findings underscore the medicinal chemistry applications of oxindole derivatives, particularly in designing inhibitors for specific enzymes. Molecular docking simulations were used to study the interactions of active compounds with the urease enzyme, providing insights into the mechanism of inhibition (Taha et al., 2015).

Properties

IUPAC Name

4-chloro-6-methyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c1-4-2-6(9)5-3-7(12)11-8(5)10-4/h2H,3H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVQPNTOUQCWYFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2CC(=O)NC2=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301185939
Record name 4-Chloro-1,3-dihydro-6-methyl-2H-pyrrolo[2,3-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301185939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190322-27-0
Record name 4-Chloro-1,3-dihydro-6-methyl-2H-pyrrolo[2,3-b]pyridin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190322-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1,3-dihydro-6-methyl-2H-pyrrolo[2,3-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301185939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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